N,N-dimethyl-N',N'-dipropylsulfamide
Overview
Description
N,N-dimethyl-N',N'-dipropylsulfamide (DMPS) is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPS belongs to the class of sulfamide compounds and is known for its unique chemical properties, which make it an attractive candidate for various research applications.
Mechanism of Action
N,N-dimethyl-N',N'-dipropylsulfamide acts as a chelating agent by forming a complex with heavy metal ions. The resulting complex is then excreted from the body through urine. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to protect against oxidative stress and inflammation, which are implicated in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is generally well-tolerated. It has been shown to have antioxidant properties and to protect against oxidative stress. This compound has also been shown to have anti-inflammatory properties and to modulate the immune system. This compound has been shown to have a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
N,N-dimethyl-N',N'-dipropylsulfamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a low toxicity profile and is generally well-tolerated. This compound is also relatively inexpensive compared to other chelating agents. However, this compound has some limitations for lab experiments. It has a limited solubility in water, which can make it difficult to work with in aqueous solutions. This compound can also form complexes with other metal ions, which can interfere with experimental results.
Future Directions
For the study of N,N-dimethyl-N',N'-dipropylsulfamide include its potential application in the treatment of neurodegenerative diseases and cancer, as well as in the development of new materials.
Synthesis Methods
N,N-dimethyl-N',N'-dipropylsulfamide is synthesized by reacting N,N-dimethylsulfamide with propyl iodide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified by recrystallization or column chromatography.
Scientific Research Applications
N,N-dimethyl-N',N'-dipropylsulfamide has been extensively studied for its potential application in scientific research. It has been used as a chelating agent for heavy metal ions such as mercury, lead, and cadmium. This compound has also been used as a reducing agent for the synthesis of metal nanoparticles. This compound has been studied for its potential application in cancer treatment, as it has been shown to inhibit the growth of cancer cells. This compound has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(dimethylsulfamoyl)-N-propylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O2S/c1-5-7-10(8-6-2)13(11,12)9(3)4/h5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJXGGKJLSLZNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20969403 | |
Record name | N,N-Dimethyl-N',N'-dipropylsulfuric diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20969403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5433-37-4 | |
Record name | NSC13333 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13333 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Dimethyl-N',N'-dipropylsulfuric diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20969403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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